molecular formula C11H18ClNO B1597992 Benzyl(2-hydroxyethyl)dimethylammonium chloride CAS No. 7221-40-1

Benzyl(2-hydroxyethyl)dimethylammonium chloride

Cat. No.: B1597992
CAS No.: 7221-40-1
M. Wt: 215.72 g/mol
InChI Key: NUPDFKWZQURWCC-UHFFFAOYSA-M
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Description

Benzyl(2-hydroxyethyl)dimethylammonium chloride is a quaternary ammonium compound with the molecular formula C11H18ClNO. It is commonly used in various industrial and research applications due to its surfactant properties and ability to act as a phase transfer catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl(2-hydroxyethyl)dimethylammonium chloride can be synthesized through the reaction of benzyl chloride with dimethylaminoethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the product through crystallization or distillation to achieve a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

Benzyl(2-hydroxyethyl)dimethylammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzyl derivatives .

Scientific Research Applications

Benzyl(2-hydroxyethyl)dimethylammonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl(2-hydroxyethyl)dimethylammonium chloride involves its interaction with lipid membranes. The compound disrupts the lipid bilayer, increasing membrane permeability and facilitating the transport of molecules across the membrane. This property makes it useful in various applications, including drug delivery and cell culture studies .

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium Chloride: Another quaternary ammonium compound with similar surfactant properties.

    Cetyltrimethylammonium Bromide: Used as a surfactant and antiseptic.

    Dodecyltrimethylammonium Chloride: Commonly used in detergents and fabric softeners.

Uniqueness

Benzyl(2-hydroxyethyl)dimethylammonium chloride is unique due to its specific structure, which combines the properties of a benzyl group with a hydroxyethyl group. This combination enhances its ability to interact with both hydrophobic and hydrophilic environments, making it a versatile compound in various applications .

Properties

IUPAC Name

benzyl-(2-hydroxyethyl)-dimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18NO.ClH/c1-12(2,8-9-13)10-11-6-4-3-5-7-11;/h3-7,13H,8-10H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPDFKWZQURWCC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCO)CC1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90992945
Record name N-Benzyl-2-hydroxy-N,N-dimethylethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90992945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7221-40-1
Record name Benzyl(2-hydroxyethyl)dimethylammonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7221-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl(2-hydroxyethyl)dimethylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007221401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzyl-2-hydroxy-N,N-dimethylethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90992945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl(2-hydroxyethyl)dimethylammonium chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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